molecular formula C18H20N2O4S2 B2906264 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide CAS No. 2097868-78-3

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide

Cat. No.: B2906264
CAS No.: 2097868-78-3
M. Wt: 392.49
InChI Key: HXPDAHXRZDLCKA-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a complex organic compound that features a combination of various functional groups, including hydroxyl, methyl, oxazole, phenyl, thiophene, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the oxazole and thiophene intermediates, followed by their coupling with the phenyl and sulfonamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the sulfonamide group may produce an amine derivative.

Scientific Research Applications

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions. These interactions can modulate the activity of biological molecules, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido: Lacks the oxazole and phenyl groups, resulting in different chemical properties and applications.

    2-hydroxy-2-methyl-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propane-1-sulfonamido: Lacks the thiophene group, which may affect its reactivity and biological activity.

    2-hydroxy-2-methyl-3-(phenyl)propane-1-sulfonamido: Lacks both the oxazole and thiophene groups, leading to distinct chemical behavior.

Uniqueness

The uniqueness of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-13-20-17(10-24-13)15-3-5-16(6-4-15)26(22,23)19-12-18(2,21)9-14-7-8-25-11-14/h3-8,10-11,19,21H,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPDAHXRZDLCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C)(CC3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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